(R)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
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Overview
Description
®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of bromine, chlorine, and difluorocyclopropyl groups in its structure imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the functionalization of organic molecules with fluorine substituents. One common method is the cyclopropanation of suitable precursors followed by halogenation reactions. The reaction conditions often require the use of palladium catalysts and specific ligands to achieve the desired regioselectivity and stereoselectivity .
Industrial Production Methods
For large-scale industrial production, the synthesis of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The difluorocyclopropyl group can participate in ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium arylsulfinates, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while ring-opening reactions can produce fluorinated alkenes or other functionalized compounds .
Scientific Research Applications
®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of halogen and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological activities and pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropyl group and exhibit similar chemical reactivity and biological activities.
Halogenated Pyrazoles: Compounds with similar halogen substituents on the pyrazole ring can have comparable properties and applications.
Uniqueness
®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the specific combination of bromine, chlorine, and difluorocyclopropyl groups in its structure. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C6H4BrClF2N2 |
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Molecular Weight |
257.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-[(1R)-2,2-difluorocyclopropyl]pyrazole |
InChI |
InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2/t4-/m1/s1 |
InChI Key |
ZYCFIPQXGWOZMM-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](C1(F)F)N2C(=C(C=N2)Br)Cl |
Canonical SMILES |
C1C(C1(F)F)N2C(=C(C=N2)Br)Cl |
Origin of Product |
United States |
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